
3-(3-Fluoro-2-pyridyl)-3-oxopropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD29089948 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MFCD29089948 involves several steps, starting with the preparation of the precursor compounds. The reaction conditions typically include controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield. The synthetic route may involve multiple stages, including condensation, cyclization, and purification processes.
Industrial Production Methods
In industrial settings, the production of MFCD29089948 is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves stringent quality control measures to ensure the final product meets the required specifications. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
MFCD29089948 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s structure.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of MFCD29089948 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of MFCD29089948 depend on the specific reaction conditions and reagents used. These products can include derivatives with modified functional groups, which can be further utilized in various applications.
Wissenschaftliche Forschungsanwendungen
MFCD29089948 has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses and its role in drug development.
Industry: MFCD29089948 is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of MFCD29089948 involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Eigenschaften
Molekularformel |
C8H5FN2O |
|---|---|
Molekulargewicht |
164.14 g/mol |
IUPAC-Name |
3-(3-fluoropyridin-2-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C8H5FN2O/c9-6-2-1-5-11-8(6)7(12)3-4-10/h1-2,5H,3H2 |
InChI-Schlüssel |
KFAXGHIWPUJBNW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)C(=O)CC#N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-6-bromo-3-[(4-methoxybenzyl)oxy]-5-methylpyrazine](/img/structure/B13700105.png)
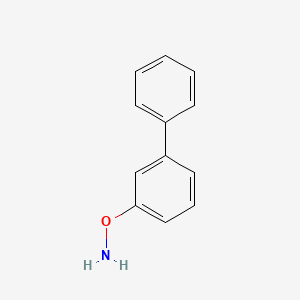
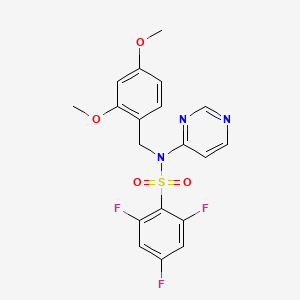
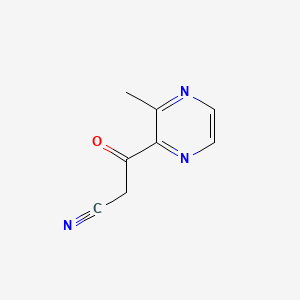
![2-Ethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one](/img/structure/B13700128.png)

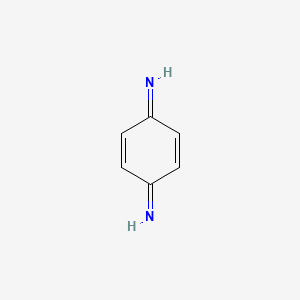
![2-[(4-Hydroxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide](/img/structure/B13700146.png)

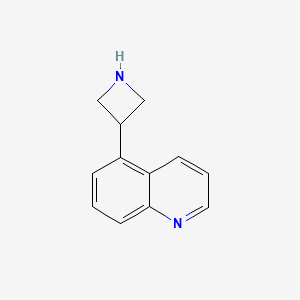
![5-(Tert-butoxy)benzo[d][1,3]dioxole](/img/structure/B13700154.png)

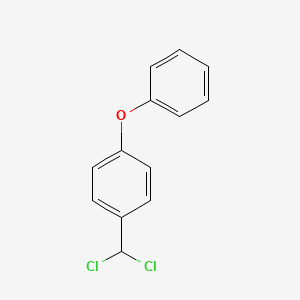
![2,3,4-Tri-O-acetyl-1-O-[4-(Hydroxymethyl)-2-nitrophenyl]-beta-D-glucuronide Methyl Ester](/img/structure/B13700164.png)
